molecular formula C10H13N3O4S B2686689 Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate CAS No. 6124-11-4

Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate

Cat. No.: B2686689
CAS No.: 6124-11-4
M. Wt: 271.29
InChI Key: DLTBYOICXHOZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate is a versatile chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives

Mechanism of Action

Target of Action

It is known that 1,3,4-thiadiazole derivatives, a class of compounds to which diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate belongs, have been tested against various microbial strains .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives exhibit antimicrobial activity , suggesting that they may interact with microbial cells to inhibit their growth or proliferation.

Biochemical Pathways

Given the antimicrobial activity of 1,3,4-thiadiazole derivatives , it can be inferred that these compounds may interfere with essential biochemical pathways in microbial cells, leading to their death or growth inhibition.

Result of Action

It is known that 1,3,4-thiadiazole derivatives exhibit antimicrobial activity , suggesting that they may cause death or growth inhibition of microbial cells.

Action Environment

It is known that the activity of antimicrobial agents can be influenced by factors such as ph, temperature, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate typically involves the reaction of diethyl malonate with 2-amino-1,3,4-thiadiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1,3,4-thiadiazole
  • 1,3,4-Thiadiazole-2-thiol
  • 5-Phenyl-1,3,4-thiadiazole-2-amine

Uniqueness

Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate stands out due to its unique structure, which combines the 1,3,4-thiadiazole ring with a diethyl malonate moiety. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications .

Biological Activity

Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C11_{11}H14_{14}N4_{4}O4_{4}S and a molecular weight of 270.32 g/mol. The compound features a thiadiazole ring, which is known for its potential in drug development due to its ability to interact with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research has shown that derivatives of the thiadiazole moiety exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole structure have demonstrated activity against a range of pathogens:

  • Bacterial Inhibition : Various studies indicate that thiadiazole derivatives can inhibit Gram-positive and Gram-negative bacteria. For example, specific derivatives have shown minimum inhibitory concentrations (MICs) as low as 32 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : Thiadiazole derivatives also display antifungal properties. One study reported that certain derivatives inhibited the growth of Candida albicans and Aspergillus niger, with inhibition rates between 58% and 66% compared to standard antifungals .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cell Line Studies : Compounds derived from the thiadiazole scaffold have shown cytotoxic effects on several cancer cell lines. For instance, one study reported GI50_{50} values ranging from 0.74 to 10.0 μg/mL against human colon (HCT116), lung (H460), and breast cancer (MCF-7) cell lines .
  • Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various mechanisms, including the disruption of DNA synthesis and interference with cellular signaling pathways .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A recent investigation focused on a series of thiadiazole derivatives demonstrated potent activity against multidrug-resistant bacterial strains. The study emphasized the importance of substituents on the thiadiazole ring in enhancing biological activity .
  • Anticancer Research : Another study evaluated a new class of thiadiazole compounds for their anticancer properties against leukemia cells. Results indicated that these compounds significantly reduced cell viability compared to untreated controls .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 μg/mL
AntimicrobialCandida albicansInhibition rate: 58%-66%
AnticancerHCT116 (Colon cancer)GI50_{50} = 3.29 μg/mL
AnticancerH460 (Lung cancer)GI50_{50} = 10 μg/mL

Properties

IUPAC Name

diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S/c1-3-16-8(14)7(9(15)17-4-2)5-11-10-13-12-6-18-10/h5-6H,3-4H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTBYOICXHOZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NN=CS1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-amino-1,3,4-thiadiazole (5 g) was reacted with diethyl ethoxymethylenemalonate (26.5 g) in ethanol (20 ml) at the reflux temperature for 23 hours. After cooling the precipitate was filtered and purified with hexane to give diethyl N-(1,3,4-thiadiazol-2-yl)-aminomethylenemalonate, m.p. 107°-111° C. (10 g), which was treated with polyphosphoric acid (57.6 g; 30.8 g of 99% H3PO4 and 26.8 g of P2O5) and POCl3 (25 g) under stirring at 120° C. for 30 minutes.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.